4-Bromo-3-(trifluoromethyl)phenylacetonitrile physical properties
4-Bromo-3-(trifluoromethyl)phenylacetonitrile physical properties
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile
Abstract
4-Bromo-3-(trifluoromethyl)phenylacetonitrile, identified by CAS No. 1159512-69-2, is a highly functionalized synthetic intermediate of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique trifluoromethylated and brominated phenylacetonitrile scaffold offers multiple reaction sites for molecular elaboration. The presence of the trifluoromethyl (-CF3) group is particularly notable, as this moiety is a well-established pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates. This guide provides a comprehensive overview of its known and extrapolated physical properties, spectroscopic characteristics, chemical reactivity, and safe handling procedures, positioning it as a versatile building block for advanced chemical synthesis.
Compound Identification and Core Attributes
Precise identification is critical for regulatory compliance, synthesis planning, and procurement. The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 1159512-69-2 | [1] |
| IUPAC Name | 2-[4-bromo-3-(trifluoromethyl)phenyl]acetonitrile | [1] |
| Molecular Formula | C₉H₅BrF₃N | [1] |
| Molecular Weight | 264.04 g/mol | [1] |
Physicochemical Properties: An Expert Assessment
While specific experimental data for 4-Bromo-3-(trifluoromethyl)phenylacetonitrile is not extensively documented in publicly available literature, a reliable profile can be constructed by analyzing its structural analogues. As a Senior Application Scientist, this comparative approach is standard practice for predicting the behavior of novel or sparsely characterized chemical intermediates.
Comparative Data of Structural Analogues
The following table presents data from closely related compounds, which serve as the basis for our property extrapolations.
| Property | 4-(Trifluoromethyl)phenylacetonitrile (Precursor) | 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (Isomer) | 4-Bromo-3-(trifluoromethyl)phenylacetonitrile (Target Compound) |
| CAS Number | 2338-75-2 | 474024-36-7 | 1159512-69-2 |
| Appearance | White to off-white crystalline solid | Not specified | Expected: Off-white to pale yellow solid |
| Melting Point | 47-49 °C[2] | Not specified | Expected: Likely a solid with a melting point above 50°C |
| Boiling Point | 131-132 °C @ 20 mmHg | 265-266 °C @ 760 mmHg[3] | Expected: Significantly >132°C; likely >250°C at atmospheric pressure |
| Solubility | Insoluble in water; Soluble in methanol | Slightly soluble in water[3] | Expected: Poor solubility in water; good solubility in polar organic solvents (e.g., THF, DCM, EtOAc) |
| Density | ~1.23 g/cm³ (calculated) | 1.626 g/cm³[3] | Expected: ~1.6 g/cm³ |
Scientific Rationale for Property Extrapolation
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Physical State and Melting Point: The non-brominated precursor is a solid with a melting point near room temperature. The addition of a heavy bromine atom increases molecular weight and strengthens intermolecular forces (van der Waals and dipole-dipole), which typically raises the melting point. Therefore, the target compound is confidently predicted to be a solid at standard temperature and pressure.
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Boiling Point: The influence of the bromine atom is most pronounced on the boiling point. Its addition dramatically increases the molecular mass from 185.15 g/mol to 264.04 g/mol . This leads to a substantial increase in London dispersion forces, requiring more energy to transition to the gas phase. The boiling point is therefore expected to be much closer to its isomer, 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (>260 °C), than to its non-brominated precursor.[3]
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Solubility: The molecule possesses both polar (nitrile) and nonpolar (aromatic ring, trifluoromethyl, bromo) regions. Consistent with its analogues, it is expected to have very low solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran.[3]
Spectroscopic Profile
Structural confirmation is paramount. Based on its molecular structure, the following spectroscopic signatures can be anticipated:
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¹H NMR: The proton spectrum should be distinct. One would expect a singlet for the two benzylic protons (-CH₂CN) and three signals in the aromatic region corresponding to the three protons on the substituted phenyl ring. The coupling patterns and chemical shifts will be influenced by the positions of the bromo and trifluoromethyl substituents.
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¹³C NMR: The carbon spectrum will show characteristic signals for the nitrile carbon (~115-120 ppm), the benzylic carbon, and multiple aromatic carbons. The carbon directly attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
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IR Spectroscopy: Key vibrational bands would include a sharp, strong peak for the nitrile (C≡N) stretch around 2250 cm⁻¹, C-H stretches for the aromatic and benzylic protons, and strong C-F stretching bands characteristic of the -CF₃ group, typically in the 1350-1100 cm⁻¹ region.[4]
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Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Chemical Reactivity and Synthetic Potential
The true value of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile lies in its synthetic versatility. It features three primary sites for chemical modification, making it a powerful building block.[1]
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Aryl Bromide (Position 4): This is the most synthetically useful handle. The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of new aryl, alkyl, vinyl, or amino groups.
-
Benzylic Protons (-CH₂CN): The protons on the carbon adjacent to the phenyl ring and nitrile group are acidic. They can be deprotonated with a suitable base to form a stabilized carbanion, which can then act as a nucleophile for alkylation or acylation reactions.
-
Nitrile Group (-CN): The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine, providing pathways to entirely different classes of compounds.
Caption: Reactivity map of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile.
Applications in Research and Drug Development
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules.
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Medicinal Chemistry: The trifluoromethyl group is a bioisostere of several functional groups and is prized for its ability to improve drug properties.[5] Molecules containing the 4-substituted-3-(trifluoromethyl)phenyl motif are explored as kinase inhibitors and other therapeutic agents.[6] This building block provides a direct route to introduce this valuable pharmacophore.
-
Agrochemicals: The unique electronic properties conferred by the -CF₃ and -Br groups make this a candidate for the development of novel herbicides and pesticides.[1]
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Materials Science: Phenylacetonitrile derivatives are precursors to n-type organic semiconductors and other functional materials. The specific substitution pattern of this compound allows for fine-tuning of electronic and physical properties.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this exact CAS number is not widely available, the hazard profile can be reliably inferred from its analogues, such as 4-(trifluoromethyl)phenylacetonitrile.[7]
-
Hazard Classification: Assumed to be toxic or harmful if swallowed, in contact with skin, or inhaled. Expected to cause skin and eye irritation.[1][8]
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]
-
Avoid breathing dust, fumes, or vapors. Avoid direct contact with skin and eyes.[8]
-
Wash hands thoroughly after handling.[9]
-
-
Storage:
Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate the synthetic utility of this compound, the following protocol outlines a typical Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis. This self-validating protocol includes setup, execution, and workup steps that ensure reproducibility and high yield.
Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-3-(trifluoromethyl)phenylacetonitrile (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous 2M K₂CO₃ or Na₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent like toluene, 1,4-dioxane, or DME, and water.
-
Inerting: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is crucial as oxygen can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C, solvent-dependent) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
4-Bromo-3-(trifluoromethyl)phenylacetonitrile is a strategically important chemical intermediate. While detailed physical property data remains to be fully published, its characteristics can be reliably estimated from known analogues. Its true value is realized through its versatile reactivity, providing chemists with a robust platform to access novel molecular architectures for applications spanning from drug discovery to materials science. Proper safety and handling protocols, inferred from related compounds, are essential for its use in a research setting.
References
-
PubChem. 4-(Trifluoromethyl)phenylacetonitrile. Available at: [Link]
- Gnanasoundar Iraiyadian, D., et al. (2021). Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile. Bulgarian Journal of Physics.
- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]
-
PrepChem.com. Synthesis of phenylacetonitrile. Available at: [Link]
-
NIST. 4-(Trifluoromethyl)phenylacetonitrile. Available at: [Link]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
PubMed. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Available at: [Link]
Sources
- 1. Buy 4-Bromo-3-(trifluoromethyl)phenylacetonitrile | 1159512-69-2 [smolecule.com]
- 2. 2338-75-2 4-(Trifluoromethyl)phenylacetonitrile [king-pharm.com]
- 3. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. bjp-bg.com [bjp-bg.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
